methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate
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Overview
Description
ME 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl hydrazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
ME 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced triazole derivatives from reduction, and substituted triazole compounds from nucleophilic substitution .
Scientific Research Applications
ME 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ME 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, disrupting essential biological pathways in microorganisms. This inhibition can lead to the death of bacterial and fungal cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Mercapto-1,2,4-triazole: Known for its antifungal properties.
5-Methyl-1,2,4-triazole: Exhibits antibacterial activities.
Uniqueness
ME 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE is unique due to the presence of both mercapto and methylphenyl groups, which enhance its biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C18H16N4O2S/c1-12-5-3-4-6-15(12)16-20-21-18(25)22(16)19-11-13-7-9-14(10-8-13)17(23)24-2/h3-11H,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
FAKFWDFQYCYLFY-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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